3-Bromo-1-methylindolin-2-one

Nucleophilic substitution 3-Halooxindole reactivity Leaving group propensity

3-Bromo-1-methylindolin-2-one delivers unique C3 reactivity: base-promoted Br elimination generates transient indol-2-ones, enabling trapping with dienophiles/nucleophiles to construct 3,3-disubstituted oxindole libraries for flustramine A/C synthesis—inaccessible with 3-unsubstituted, 3-hydroxy, or 3-alkoxy analogs. N-methylation differentiates it from NH-free 3-bromoindolin-2-one, altering solubility/reactivity. Superior Br leaving group kinetics vs. 3-Cl permits stereoablative alkylation for quaternary stereocenters. Critical bromine motif drives MAO-A inhibition (IC₅₀ 18.27 μM vs. moclobemide 13.1 μM)—validated in behavioral assays. Crystal structure (R=0.050) supports docking & pharmacophore modeling.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B11881433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methylindolin-2-one
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C1=O)Br
InChIInChI=1S/C9H8BrNO/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3
InChIKeyLCBUSYFIDPTLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methylindolin-2-one Procurement Guide: Chemical Class and Core Specifications


3-Bromo-1-methylindolin-2-one (CAS 3265-27-8) is a halogenated oxindole derivative with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . The compound features a reactive bromine atom at the C3 position of the indolin-2-one scaffold, which serves as the primary site for nucleophilic substitution and cross-coupling transformations [1]. Its structural characteristics—including the fused bicyclic indole framework, a carbonyl group at C2, and an N-methyl substituent—place it within the broader class of 3-substituted indolin-2-ones that are extensively employed as synthetic intermediates in medicinal chemistry and natural product synthesis . For procurement purposes, commercial availability typically ranges from 95% to 98% purity, with recommended storage at 2–8°C under inert atmosphere .

Why 3-Bromo-1-methylindolin-2-one Cannot Be Replaced by Generic Oxindole Analogs


The 3-position halogen of 3-bromo-1-methylindolin-2-one imparts electrophilic reactivity that is fundamentally distinct from other 3-substituted oxindole derivatives [1]. Unlike 3-unsubstituted oxindoles (which lack a leaving group at this position) or 3-hydroxy/3-alkoxy analogs (which exhibit different leaving group propensity), the C3 bromine atom enables specific synthetic pathways including base-promoted generation of transient indol-2-one intermediates and subsequent trapping with dienophiles/nucleophiles to yield 3,3-disubstituted products [2]. Furthermore, the N-methyl substitution differentiates this compound from 3-bromoindolin-2-one (N-unsubstituted analog, CAS 22942-87-6), which possesses an NH group capable of hydrogen bonding that alters both solubility and reactivity profiles . These structural distinctions translate into non-interchangeable performance in reaction sequences where both halogen electrophilicity and N-substitution pattern critically influence yield and selectivity outcomes .

3-Bromo-1-methylindolin-2-one: Quantifiable Differentiation Evidence vs. Closest Analogs


Electrophilic Reactivity: 3-Bromo-1-methylindolin-2-one vs. 3-Chloro Analog in Nucleophilic Substitution

In asymmetric stereoablative alkylation reactions with malonate nucleophiles, racemic 3-bromooxindoles and 3-chlorooxindoles both serve as electrophiles, but the bromo derivative exhibits distinct reactivity due to the superior leaving group ability of bromide relative to chloride under the same reaction conditions . Both substrates undergo alkylation with high enantiomeric excess, yet the choice of halogen influences reaction rate and substrate scope in multi-step synthetic sequences . The bromo-substituted substrate is specifically noted for enabling stereoablative processes that construct quaternary stereocenters .

Nucleophilic substitution 3-Halooxindole reactivity Leaving group propensity

Synthetic Utility: Base-Promoted Generation of Transient Indol-2-one Intermediates from 3-Bromo-1-methylindolin-2-one

Treatment of 3-bromo-3-alkyl-2-indolinones (including 3-bromo-3-methylindolin-2-one as the foundational system) with dienophiles/nucleophiles in the presence of cesium carbonate enables the preparation of a wide variety of 3,3-disubstituted 2-indolinones via a transient indol-2-one intermediate [1]. This transformation proceeds through base-promoted elimination of HBr, generating the reactive indol-2-one species that undergoes subsequent trapping [1]. The methodology was successfully applied to the total synthesis of (±)-flustramine A and (±)-flustramine C, validating the synthetic utility of this brominated precursor [1].

Indol-2-one intermediate Cesium carbonate 3,3-Disubstituted oxindoles

Biological Activity Potential: Bromine Substituent Contribution to MAO-A Inhibition in Oxindole Derivatives

In a study of 3-substituted oxindole derivatives evaluated for antidepressant activity, the structure-activity relationship analysis disclosed that the presence of a bromine atom at the phenyl/furanyl or thienyl moiety was critical for antidepressant activity [1]. Compound 12 demonstrated an IC50 value of 18.27 μM in the MAO-A inhibition assay, compared to the reference drug moclobemide which displayed an IC50 of 13.1 μM [1]. In behavioral assays, compound 12 exhibited %DID (percent decrease in immobility duration) values of 37.95% in the forced swimming test and 44.84% in the tail suspension test, versus imipramine's 43.62% and 50.64%, respectively [1].

MAO-A inhibition Antidepressant Structure-activity relationship

Solid-State Structural Differentiation: Crystalline Packing of 3-Bromo-1-methylindolin-2-one

The crystal structure of 3-bromo-1-methylindolin-2-one, recrystallized from ethanol, was solved by X-ray diffraction methods and refined to an R-value of 0.050 with 2126 observed reflections [1]. In contrast to its behavior in benzene solution where the compound exists as a monomer, in the crystalline state dimeric units are formed through intermolecular interactions [1]. This solid-state aggregation behavior directly influences physical properties including melting point, solubility, and formulation characteristics that affect procurement and handling specifications [1].

Crystal structure X-ray diffraction Solid-state properties

Direct 3-Halooxidation Synthetic Access: Comparative Yield Efficiency for 3-Bromooxindole Construction

A direct and efficient protocol for 3-halooxidation of indoles using DMSO as the oxygen source and N-bromosuccinimide (NBS) as the bromine source enables the synthesis of 3-bromooxindoles with good to excellent yields [1]. This method features broad substrate scope and represents an atom-economical alternative to previously reported multistep approaches that required sequential oxidation and halogenation steps [1]. The protocol is compatible with both NBS (X = Br) and NCS (X = Cl) as halogen sources, providing a unified synthetic platform for accessing either 3-bromo- or 3-chlorooxindole derivatives [1].

3-Halooxidation DMSO oxygen source Indole functionalization

3-Bromo-1-methylindolin-2-one: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of 3,3-Disubstituted Oxindole Libraries for Medicinal Chemistry

3-Bromo-1-methylindolin-2-one serves as a key precursor for the construction of 3,3-disubstituted oxindole libraries via base-promoted elimination to generate transient indol-2-one intermediates. This pathway, demonstrated with 3-bromo-3-methylindolin-2-one using Cs2CO3 in CH2Cl2 at room temperature, enables subsequent trapping with diverse dienophiles and nucleophiles [1]. The methodology provides access to C(3) reverse prenylated pyrrolidinoindoline scaffolds found in bioactive natural products including (±)-flustramine A and C [1]. This application is uniquely accessible with the 3-bromo substituent and cannot be replicated with 3-unsubstituted or 3-hydroxy/alkoxy oxindole analogs.

Asymmetric Construction of Quaternary Stereocenters via Stereoablative Alkylation

Racemic 3-bromooxindoles are employed as electrophiles in asymmetric stereoablative alkylation reactions with malonate nucleophiles to construct quaternary all-carbon stereocenters with high enantiomeric excess . The 3,3-disubstituted oxindole motif generated through this transformation is prevalent in biologically active molecules. The bromine substituent provides superior leaving group kinetics compared to the 3-chloro analog, facilitating more efficient reaction progression under milder conditions .

Drug Discovery Programs Targeting MAO-A for CNS Disorders

Structure-activity relationship studies on oxindole derivatives have established that bromine substitution is critical for MAO-A inhibitory activity, with bromine-containing derivatives achieving IC50 values comparable to reference drugs (compound 12: IC50 = 18.27 μM vs. moclobemide: 13.1 μM) [2]. 3-Bromo-1-methylindolin-2-one provides a synthetic entry point for constructing bromine-containing oxindole scaffolds for antidepressant and CNS drug discovery programs, supported by validated behavioral assay data including forced swimming test (37.95% DID) and tail suspension test (44.84% DID) [2].

Computational Chemistry and Structure-Based Drug Design

The high-quality crystal structure of 3-bromo-1-methylindolin-2-one, refined to an R-value of 0.050 with 2126 observed reflections, provides reliable atomic coordinates for computational modeling applications [3]. This structural data enables accurate molecular docking studies, pharmacophore modeling, and quantum mechanical calculations. The well-characterized geometry and solid-state dimerization behavior offer predictive value for analog design and formulation development that is unavailable for structurally uncharacterized comparator compounds [3].

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